N-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine

Kinase Inhibitor Design Structure-Activity Relationship (SAR) Hydrogen-Bond Acceptor Topology

Researchers probing kinase hinge-binding SAR often encounter confounding selectivity profiles when using generic analogs. Replacing the pyridine-2-carbonyl group with other moieties disrupts critical bidentate hydrogen-bond interactions, undermining data reproducibility. This compound delivers the exact bidentate HBA motif (HBA pair distance ~2.1 Å) essential for maintaining binding topology. - Preserved bidentate HBA geometry vs. monodentate 4-pyridyl analog (>5 Å separation). - Optimized logP (~2.1) and TPSA (~90 Ų) balance solubility and permeability for cell-based assays. - Proven piperazinylpyrimidine core for oncogenic PDGFR mutant selectivity over wild-type isoforms.

Molecular Formula C19H19N7O
Molecular Weight 361.409
CAS No. 1396761-68-4
Cat. No. B2537588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine
CAS1396761-68-4
Molecular FormulaC19H19N7O
Molecular Weight361.409
Structural Identifiers
SMILESC1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)C4=CC=CC=N4
InChIInChI=1S/C19H19N7O/c27-19(15-5-1-3-7-20-15)26-11-9-25(10-12-26)18-13-17(22-14-23-18)24-16-6-2-4-8-21-16/h1-8,13-14H,9-12H2,(H,21,22,23,24)
InChIKeyIHEKFLUSGCFASW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine: Overview


The compound N-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine (CAS 1396761-68-4) is a heterocyclic small molecule with a molecular formula of C19H19N7O and a molecular weight of 361.4 g/mol . It features a distinctive piperazinylpyrimidine core, a scaffold associated with selective kinase inhibition, linked to a pyridine-2-carbonyl moiety that confers unique hydrogen-bonding capabilities. This specific architecture differentiates it from other piperazinylpyrimidine analogs, including the pyridine-4-carbonyl regioisomer and the furan-2-carbonyl derivative, making it a critical research tool for probing structure-activity relationships (SAR) in kinase inhibitor programs [1].

Why Generic Substitution Fails for N-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine


Generic substitution of this compound with other piperazinylpyrimidine derivatives is scientifically unsound due to critical structural features that dictate target engagement and selectivity. The pyridine-2-carbonyl group is not merely a solubilizing appendage; its nitrogen atom participates in specific hydrogen-bond interactions with kinase hinge regions, and its position (ortho vs. para) profoundly alters the vector of the carbonyl oxygen, directly impacting binding pocket complementarity [1]. Replacing it with a furan-2-carbonyl, pyridine-4-carbonyl, or a trifluoromethylphenyl group, as is common in commercial libraries, results in a different pharmacophore that cannot be assumed to recapitulate the same biological profile. The quantitative evidence below demonstrates why this specific compound must be procured for reproducible SAR studies.

Key Differentiating Evidence for N-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine


2-Pyridyl vs. 4-Pyridyl Carbonyl: Hydrogen-Bond Geometry

The target compound bears a pyridine-2-carbonyl group, whereas a closely related analog, (4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(pyridin-4-yl)methanone, contains a pyridine-4-carbonyl group. The 2-pyridyl isomer presents a hydrogen-bond acceptor (HBA) pair with a distance of approximately 2.1 Å between the pyridine nitrogen and the carbonyl oxygen, enabling a bidentate interaction with kinase hinge residues [1]. In contrast, the 4-pyridyl isomer has an HBA pair distance greater than 5 Å, which precludes simultaneous bidentate binding and forces a monodentate interaction. This topological difference is known to alter kinase selectivity profiles, as demonstrated by distinct growth inhibition patterns (GI50 values) observed for regioisomeric piperazinylpyrimidine pairs in the NCI-60 cell line panel [2].

Kinase Inhibitor Design Structure-Activity Relationship (SAR) Hydrogen-Bond Acceptor Topology

Pyridine vs. Furan Carbonyl: Hydrogen-Bond Acceptor Count

The target compound contains a pyridine ring (7 hydrogen-bond acceptors total; 1 additional HBA from the pyridine nitrogen compared to the furan analog), while the comparator 6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyrimidin-4-amine (CAS 1421493-92-6) contains a furan ring (6 HBAs total) [1]. The extra nitrogen atom in the pyridine ring increases topological polar surface area (TPSA) by approximately 13 Ų (from ~77 Ų to ~90 Ų), which is predicted to enhance aqueous solubility and reduce passive membrane permeability compared to the furan analog [2]. In kinase inhibitor programs, such TPSA differences have been correlated with shifts in cellular potency and off-target liability [3].

Medicinal Chemistry Solubility Optimization Kinase Selectivity

Lipophilicity Difference: Trifluoromethylphenyl vs. Target

The target compound lacks the lipophilic trifluoromethyl substituent present in (4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone (CAS 1421498-34-1). The calculated logP (clogP) of the target compound is approximately 2.1, whereas the trifluoromethylphenyl analog has a clogP of ~3.4, representing a ~1.3 log unit increase in lipophilicity [1][2]. In kinase drug discovery, a logP increase of >1 unit correlates with higher metabolic clearance, increased plasma protein binding, and greater risk of CYP450 inhibition, all of which can confound in vivo efficacy studies [3].

Lipophilicity Metabolic Stability ADME Optimization

Piperazinylpyrimidine Scaffold: Selective Kinase Inhibition

The piperazinylpyrimidine scaffold of the target compound has been independently validated as a privileged structure for selective kinase inhibition. In a study by Shallal and Russu, compounds with this core demonstrated selective growth inhibition in the NCI-60 cell line panel, with compound 4 showing preferential binding to oncogenic KIT and PDGFRA mutants over wild-type isoforms [1]. The target compound's core structure is essential for this activity; replacement with a pyridinyl-pyrimidine or quinazoline-based scaffold, as found in many commercial kinase inhibitor libraries, results in a fundamentally different kinase selectivity fingerprint [2].

Kinase Profiling Selectivity Chemical Probe Validation

Research & Procurement Scenarios for N-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine


SAR Studies: Defined Hydrogen-Bond Topology

The compound's pyridine-2-carbonyl group provides a bidentate hydrogen-bond acceptor motif (HBA pair distance ~2.1 Å) that is geometrically distinct from the 4-pyridyl isomer (>5 Å). Researchers investigating kinase hinge-binding SAR should procure this specific compound to maintain consistent binding topology; substituting the 4-pyridyl analog would introduce a monodentate interaction that alters the scaffold's binding mode and confounds selectivity data [1].

ADME Optimization: Heteroaryl HBA Effects

With 7 hydrogen-bond acceptors and a TPSA of ~90 Ų, this compound serves as a tool to probe the balance between solubility and permeability. Its TPSA is 13 Ų higher than the furan-2-carbonyl analog, making it ideal for studies correlating heteroaryl HBA count with cellular permeability and efflux ratios [1].

Lead Selection: Low Lipophilicity Advantage

The compound's calculated logP of ~2.1 is 1.3 log units lower than the 3-(trifluoromethyl)phenyl analog. This lower lipophilicity reduces the risk of metabolic instability and CYP450 inhibition, making the compound a preferred starting point for lead optimization when pharmacokinetic liabilities must be minimized [1].

Mutant-Selective Kinase Inhibitor Discovery: Piperazinylpyrimidine Scaffold

The piperazinylpyrimidine core has demonstrated preferential inhibition of oncogenic PDGFR family mutants (KIT, PDGFRA) over wild-type isoforms in cellular screening. Procuring a compound with this validated scaffold ensures continuity in mutant-selective kinase inhibitor programs, whereas alternative chemotypes (e.g., quinazolines) would necessitate re-validation of the selectivity fingerprint [1].

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